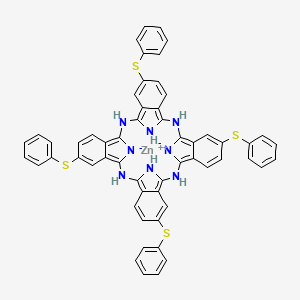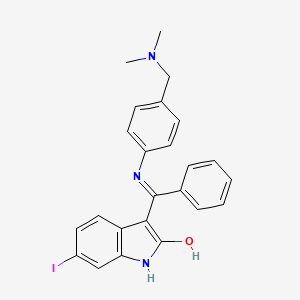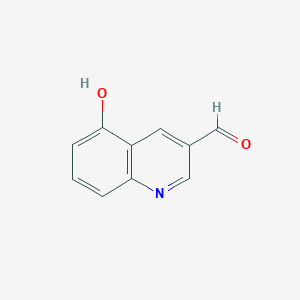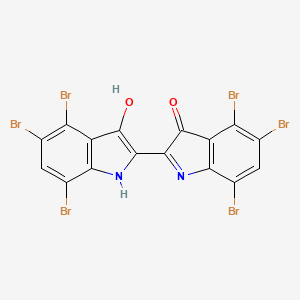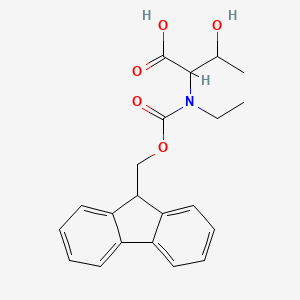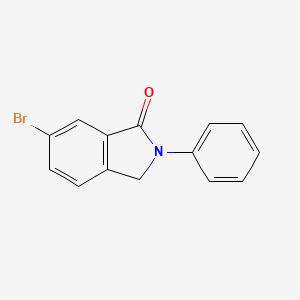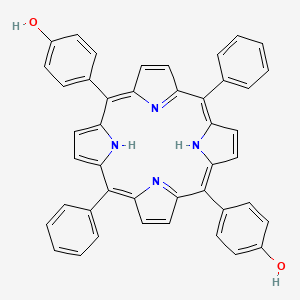
N-Phenyl-4-(trimethylsilyl)aniline
Vue d'ensemble
Description
N-Phenyl-4-(trimethylsilyl)aniline is an organic compound with the formula C15H19NSi. It consists of an aniline (phenylamine) group attached to a trimethylsilyl group . The trimethylsilyl group is a functional group in organic chemistry, consisting of three methyl groups bonded to a silicon atom .
Molecular Structure Analysis
The molecular structure of N-Phenyl-4-(trimethylsilyl)aniline consists of a phenyl group (C6H5) attached to an aniline group (NH2) and a trimethylsilyl group (Si(CH3)3) . The average mass of the molecule is approximately 241.40 Da .Applications De Recherche Scientifique
1. Catalyzed Reactions in Organic Chemistry
N-Phenyl-4-(trimethylsilyl)aniline has been used in visible-light-induced, iridium-catalyzed reactions with cyclic α,β-unsaturated carbonyl compounds. These reactions result in the formation of aminomethyl radicals and tricyclic compounds, demonstrating the reagent's utility in organic synthesis (Lenhart & Bach, 2014).
2. Synthesis of Trans β-Amino Alcohols
This compound plays a role in the synthesis of optically active trans β-amino alcohols. It is used in the asymmetric ring-opening of symmetrical oxiranes, catalyzed by zinc or cupric tartrate, leading to valuable intermediates in organic chemistry (Yamashita, 1987).
3. In Polymer Chemistry
N-Phenyl-4-(trimethylsilyl)aniline is involved in the synthesis of poly(organophosphazenes) and cyclotriphosphazene. These polymers exhibit solubility in common organic solvents and can undergo thermal curing under moderate conditions, making them suitable for various applications (Chang et al., 1992).
4. Corrosion Inhibition
It has been studied for its potential as a corrosion inhibitor. The compound, when synthesized with certain modifications, shows effectiveness in protecting mild steel against corrosion in acidic environments (Daoud et al., 2014).
5. Applications in Material Science
The compound is used in the synthesis of novel siliceous materials, like electroactive silsesquioxane precursors. These materials are being explored for their unique properties and potential applications in various fields, including electronics and materials science (Guo et al., 2007).
Safety and Hazards
N-Phenyl-4-(trimethylsilyl)aniline may pose certain hazards. For instance, it may cause skin and eye irritation, and it may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .
Propriétés
IUPAC Name |
N-phenyl-4-trimethylsilylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NSi/c1-17(2,3)15-11-9-14(10-12-15)16-13-7-5-4-6-8-13/h4-12,16H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQNBAPHWDTAAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657625 | |
| Record name | N-Phenyl-4-(trimethylsilyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyl-4-(trimethylsilyl)aniline | |
CAS RN |
13024-18-5 | |
| Record name | N-Phenyl-4-(trimethylsilyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

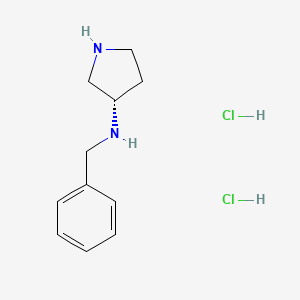
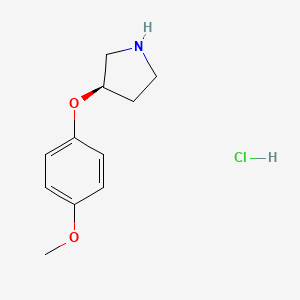
![Dilithium;[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate](/img/structure/B1498583.png)
![6-Iodo-7-methoxyimidazo[1,2-A]pyridine](/img/structure/B1498596.png)
![5-((Benzyloxy)carbonyl)-2-oxa-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1498597.png)
![1-[1-Phenyl-3,4-dihydro-1h-pyrido[3,4-b]indol-2(9h)-yl]pentan-1-one](/img/structure/B1498598.png)
![Chromate(1-), bis[3,5-bis(1,1-dimethylethyl)-2-(hydroxy-kappaO)benzoato(2-)-kappaO]-, hydrogen, (T-4)-](/img/structure/B1498599.png)
